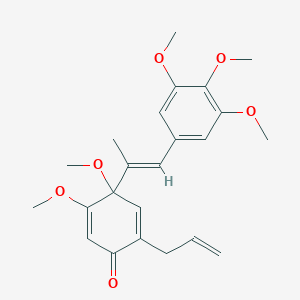
Hancinon C
Übersicht
Beschreibung
Hancinone C is a natural product primarily found in the seeds of the Hibiscus family. It is characterized by its yellow crystalline appearance and bitter taste. The compound has a chemical formula of C23H28O6 and a molecular weight of 400.46 g/mol . Hancinone C is known for its solubility in ethanol and dimethyl sulfoxide, while it is only slightly soluble in water . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Wissenschaftliche Forschungsanwendungen
Hancinone C has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various analytical techniques and studies.
Biology: Hancinone C is studied for its biological activities, including its effects on cell growth and proliferation.
Medicine: The compound has shown potential in inhibiting the growth and spread of non-small cell lung cancer and breast cancer.
Wirkmechanismus
Target of Action
Hancinone C, a natural product found in Piper hancei , has been shown to exhibit inhibitory activity against the platelet aggregation caused by Platelet Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation .
Mode of Action
This suggests that Hancinone C may act as an antagonist of PAF, preventing it from binding to its receptor and thus inhibiting the downstream effects of PAF activation .
Biochemical Pathways
These could include pathways involved in inflammation and immune response, as PAF is known to play a key role in these processes .
Result of Action
Hancinone C has been found to have certain antioxidant, anti-inflammatory, and anti-tumor activities . Research suggests that Hancinone C can inhibit the growth and spread of non-small cell lung cancer and breast cancer . Additionally, it has been found to have antimicrobial, antiviral, and antibiotic-resistant bacteria inhibitory effects .
Biochemische Analyse
Cellular Effects
Hancinone C has been found to exhibit anti-tumor activity, suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the growth and spread of non-small cell lung cancer and breast cancer
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Hancinone C is typically extracted from the seeds of Hibiscus syriaceae plants. The extraction process involves several steps:
Solvent Extraction: The seeds are treated with solvents such as ethanol or methanol to extract the desired compounds.
Separation and Purification: The crude extract is then subjected to various chromatographic techniques to separate and purify Hancinone C.
Crystallization: The purified compound is crystallized to obtain Hancinone C in its pure form.
Analyse Chemischer Reaktionen
Hancinone C undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Hancinone C may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Hancinone C shares structural similarities with several other compounds, including:
Lancifolin C: Similar in structure but differs in specific functional groups.
Wallichinine: Another compound with a similar core structure but different substituents.
Futoquinol: Shares a similar backbone but has variations in its functional groups.
These compounds, while similar, exhibit different physicochemical properties and biological activities, highlighting the uniqueness of Hancinone C in its specific applications and effects.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCSXXRCEFAYFK-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111843-10-8 | |
| Record name | Hancinone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Hancinone C?
A1: Hancinone C has been identified as a potential anti-inflammatory agent. Studies have shown that it can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are involved in neuroinflammation. [] Additionally, Hancinone C has demonstrated inhibitory activity against platelet-activating factor (PAF) induced platelet aggregation. []
Q2: What is the chemical structure of Hancinone C?
A2: Hancinone C is a neolignan, a type of natural product formed by the coupling of two phenylpropanoid units. While its exact structure is not explicitly provided in these abstracts, researchers were able to determine the structure of Hancinone C, and even revise a previous structural assignment, through X-ray analysis. [] It was found alongside other neolignans like Hancinone D and Wallichinine in Piper wallichii (Miq.) Hand-Mazz. [, ]
Q3: From what natural sources can Hancinone C be isolated?
A3: Hancinone C has been isolated from the stems of Piper hancei [] and the aerial parts of Piper wallichii (Miq.) Hand-Mazz. [, ] These plants belong to the Piperaceae family, known for their production of various bioactive compounds.
Q4: Are there any studies exploring the mechanism of action of Hancinone C?
A4: While the provided abstracts do not delve into the specific mechanism of action for Hancinone C, its ability to inhibit nitric oxide production suggests a potential interaction with inflammatory pathways. Further research is needed to fully elucidate its molecular targets and downstream effects. []
Q5: Are there any known structural analogs of Hancinone C with similar biological activity?
A6: Yes, Hancinone C has structural similarities to other neolignans, including Hancinone D and Wallichinine, which were also isolated from the same plant sources. [, ] Additionally, compounds like kadsurenone and denudatin B, found alongside Hancinone C, exhibit inhibitory activity against PAF-induced platelet aggregation, suggesting potential overlapping pharmacological properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


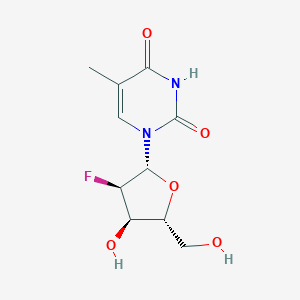
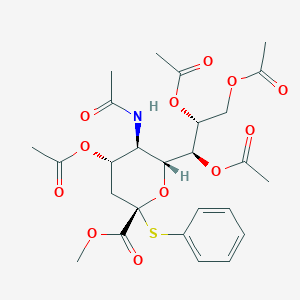
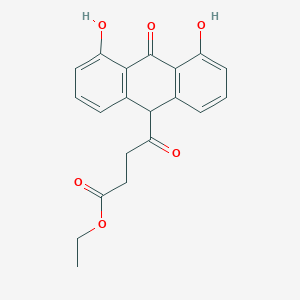
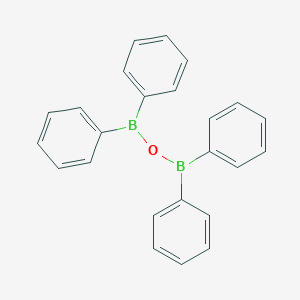
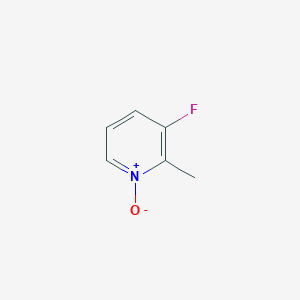
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
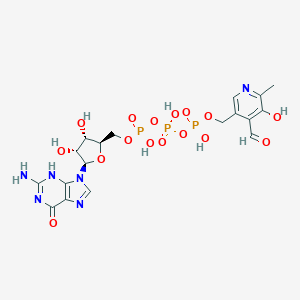
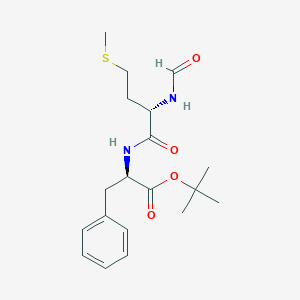
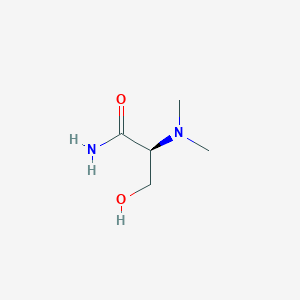
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
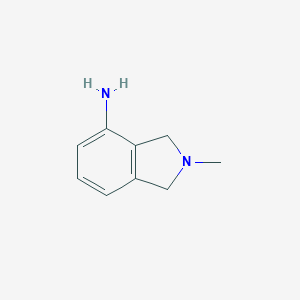

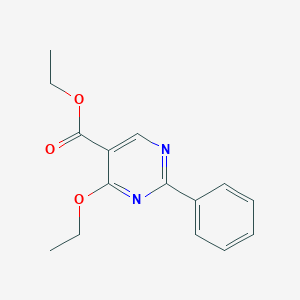
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
